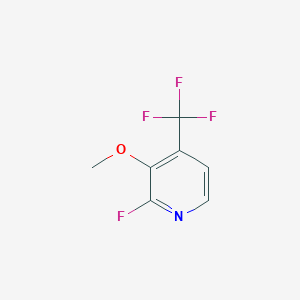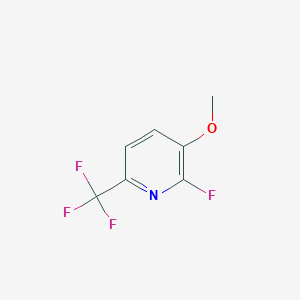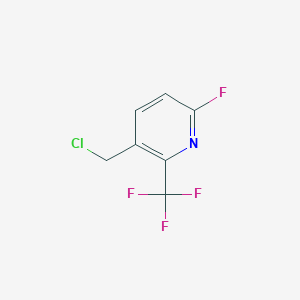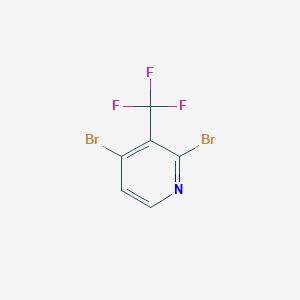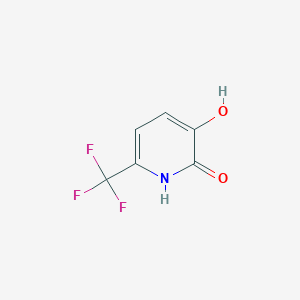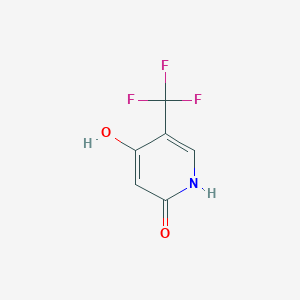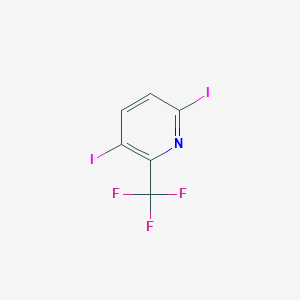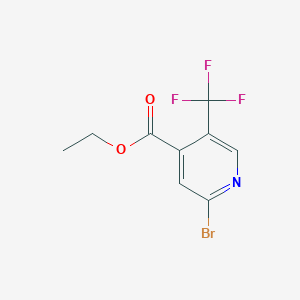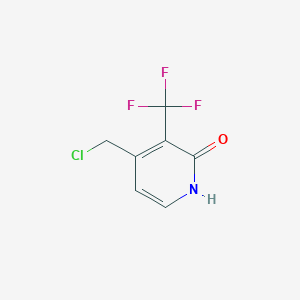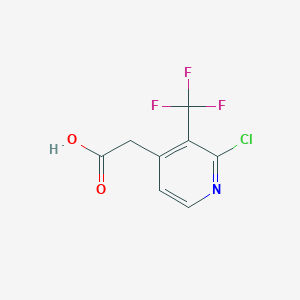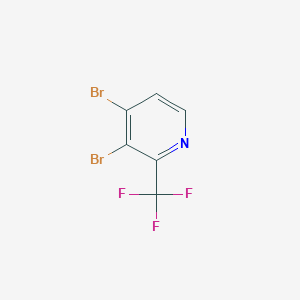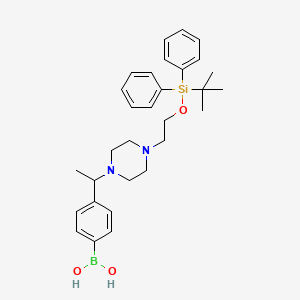
(4-(1-(4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid
Overview
Description
The compound “(4-(1-(4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid” is a chemical substance with the CAS Number: 1704082-49-4 . It has a molecular weight of 516.555 and a molecular formula of C30H41BN2O3Si .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C30H41BN2O3Si . This indicates that it contains 30 carbon atoms, 41 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 silicon atom .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 605.3±65.0 °C at 760 mmHg . The melting point was not available in the retrieved data . The flash point is 319.8±34.3 °C .Scientific Research Applications
Boronic Acid Applications in OLEDs
Boronic Acid-Based Materials for OLEDs : Boronic acid derivatives, including phenylboronic acids, have been explored for their potential in organic light-emitting diodes (OLEDs). These compounds are part of the broader BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) material class, which has shown promise for use in OLEDs due to their excellent luminescence properties. The research highlights the significance of boronic acid-based materials in developing metal-free infrared emitters and their role in advancing OLED technology (Squeo & Pasini, 2020).
Boronic Acid Drugs
Boronic Acid in Drug Discovery : Boronic acids, including phenylboronic acid derivatives, have been increasingly incorporated into the drug discovery process. These compounds offer several desirable properties, such as enhancing drug potency and improving pharmacokinetic profiles. The review of boronic acid drugs reveals their growing importance in medicinal chemistry and highlights the success of boronic acid drugs approved by regulatory agencies, underscoring their potential in therapeutic applications (Plescia & Moitessier, 2020).
Boronic Acid Sensors
Boronic Acid-Based Sensors : Boronic acid compounds have been utilized in developing sensors for detecting carbohydrates, ions, and other analytes. These sensors, including diboronic acids and monoboronic acids with additional binding moieties, exhibit improved binding affinity and selectivity due to their double recognition sites. The review on boronic acid sensors underscores their importance in analytical chemistry and potential applications in various fields (Bian et al., 2019).
Piperazine Derivatives in Therapeutics
Piperazine Derivatives for Therapeutic Use : Piperazine, a core component in many pharmaceutical drugs, shows versatility in drug design. This review covers the therapeutic potential of piperazine derivatives, including their role in CNS agents, anticancer, cardio-protective agents, and more. The research highlights the importance of piperazine in medicinal chemistry and its role in developing new therapeutic agents (Rathi et al., 2016).
properties
IUPAC Name |
[4-[1-[4-[2-[tert-butyl(diphenyl)silyl]oxyethyl]piperazin-1-yl]ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41BN2O3Si/c1-25(26-15-17-27(18-16-26)31(34)35)33-21-19-32(20-22-33)23-24-36-37(30(2,3)4,28-11-7-5-8-12-28)29-13-9-6-10-14-29/h5-18,25,34-35H,19-24H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHWJOJGQMIMBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCN(CC2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41BN2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



